Physicochemical Properties of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Physicochemical Properties of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and synthetic research. For drug development professionals and researchers, a thorough understanding of a molecule's physical and chemical characteristics is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document synthesizes available data with established analytical methodologies to present a detailed profile of the title compound, covering its molecular structure, solubility, lipophilicity, and ionization constants. Where direct experimental data is limited, we draw upon data from closely related analogs and focus on the robust, field-proven protocols required to generate these critical datasets. This guide is structured to provide not only data but also the strategic rationale behind the experimental designs, ensuring a self-validating and expert-driven approach to compound characterization.
Molecular Identity and Structural Elucidation
The first step in any rigorous compound evaluation is the unambiguous confirmation of its identity and structure. Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a substituted imidazole, a class of heterocycles that features prominently in numerous biologically active molecules.
Key Identifiers
A consistent and accurate set of identifiers is crucial for database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate | N/A |
| CAS Number | 2625-65-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O₂ | Derived |
| Molecular Weight | 154.17 g/mol | Derived |
| Canonical SMILES | COC(=O)CC1=CN(C)C=N1 | Derived |
| InChI Key | YHQRMABVOPUFEV-UHFFFAOYSA-N | Derived |
Structural Features
The molecule's structure is composed of three key functional regions:
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A 1,4-disubstituted imidazole ring: This core imparts basicity and potential for hydrogen bonding. The N-methylation at position 1 prevents tautomerization and directs substitution.
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A methyl ester group: This group is relatively non-polar and can act as a hydrogen bond acceptor. It is susceptible to hydrolysis under acidic or basic conditions.
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An acetic acid methylene bridge: This provides a flexible linker between the heterocyclic core and the ester functionality.
The interplay of these features dictates the compound's overall physicochemical profile, influencing everything from solubility to its ability to cross biological membranes.[2]
Core Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its Absorption, Distribution, Metabolism, and Excretion (ADMET) profile.[1][4] Optimizing these properties is a central goal in lead optimization and drug formulation.[2]
Lipophilicity (LogP & LogD)
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery.[1] It governs membrane permeability, plasma protein binding, and metabolic clearance. We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For ionizable compounds like this one, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.[2]
| Property | Value (Predicted/Analog) | Implication |
| LogP | ~0.4 - 0.8 (Predicted) | Indicates a good balance between aqueous solubility and lipid membrane permeability. |
| LogD at pH 7.4 | Slightly lower than LogP | Due to partial protonation of the imidazole ring, increasing aqueous affinity. |
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a prerequisite for absorption and distribution.[1] Poor solubility is a major hurdle in drug development, leading to low bioavailability. The presence of the polar imidazole ring and the ester's hydrogen bond accepting capability suggest some degree of water solubility. However, this is counterbalanced by the non-polar hydrocarbon portions of the molecule. The corresponding carboxylic acid is noted to be soluble in water, but the ester form will be significantly less so.[6]
Data Summary:
| Property | Value (Predicted/Analog) | Implication |
| Aqueous Solubility | Moderately Soluble | Expected to be soluble enough for in vitro assays but may require formulation strategies for in vivo applications. |
| Organic Solubility | Soluble in DMSO, Methanol, Chloroform | Consistent with its structure, allowing for easy handling in a laboratory setting.[6] |
Ionization Constant (pKa)
Expertise & Causality: The pKa value defines the extent of a compound's ionization at a given pH. For Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, the key ionizable center is the imidazole ring, which is basic. The pKa determines the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts its absorption and distribution.[2]
Data Summary: The pKa of the imidazole ring is expected to be in the range of 5.5 to 6.5. A related compound, Methyl (1H-imidazol-5-yl)acetate, has a measured basic pKa of 5.72.[7]
| Property | Value (Analog Data) | Implication |
| Basic pKa | ~5.7 - 6.2 | The compound will be partially protonated and positively charged at physiological pH (7.4), enhancing aqueous solubility but potentially reducing passive membrane diffusion. |
Experimental Workflows & Protocols
To ensure scientific integrity, all physicochemical data must be generated using validated, reproducible protocols. The following sections detail the standard operating procedures for characterizing the title compound.
Physicochemical Characterization Workflow
The logical flow for characterizing a new chemical entity involves sequential analysis to build a comprehensive profile. This workflow ensures that foundational data (identity, purity) is secured before investing in more complex functional assays.
Sources
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, CasNo.2625-65-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Buy 2-(1-methyl-1H-imidazol-4-yl)acetic acid | 2625-49-2 [smolecule.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
